

# 2-(Chloromethyl)-4-methylpyridine hydrochloride molecular weight

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methylpyridine hydrochloride

Cat. No.: B1592357

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An In-depth Technical Guide to **2-(Chloromethyl)-4-methylpyridine hydrochloride**:  
Synthesis, Properties, and Applications in Drug Development

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **2-(Chloromethyl)-4-methylpyridine hydrochloride** (CAS No. 71670-71-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, outlines a detailed synthetic protocol with mechanistic explanations, explores its reactivity and key applications, and provides essential safety and handling guidelines. The content is grounded in authoritative references to ensure scientific integrity and practical utility.

## Introduction: A Versatile Pyridine Building Block

**2-(Chloromethyl)-4-methylpyridine hydrochloride** is a substituted pyridine derivative that has garnered significant interest as a reactive intermediate. Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The

hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

In the realm of drug discovery and development, functionalized pyridines are ubiquitous scaffolds found in numerous pharmacologically active agents. The chloromethyl group in the title compound serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of the 4-methyl-2-pyridylmethyl moiety into target molecules, a common structural motif in various therapeutic agents. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications.

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. While some specific experimental data for **2-(Chloromethyl)-4-methylpyridine hydrochloride** is not extensively reported in peer-reviewed literature, a combination of data from chemical suppliers and comparative analysis with closely related analogs allows for a reliable characterization.

Property	Value	Source(s)
Molecular Weight	178.06 g/mol	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Cl <sub>2</sub> N	[1][2]
CAS Number	71670-71-8	[1][2]
Appearance	Typically a solid (inferred from related compounds)	[3]
Melting Point	Data not available; 2-(Chloromethyl)pyridine HCl melts at 120-124 °C	[3]
Solubility	Expected to be soluble in water and polar organic solvents	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[3]

## Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **2-(Chloromethyl)-4-methylpyridine hydrochloride**. While a published spectrum for this specific compound is not readily available, the expected signals can be predicted based on its structure and data from analogous compounds.

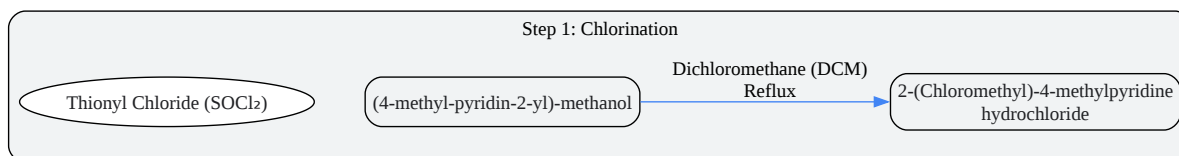
- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show a singlet for the methyl group (CH<sub>3</sub>) protons around 2.4 ppm, a singlet for the chloromethyl group (CH<sub>2</sub>Cl) protons around 4.7-5.2 ppm, and distinct signals for the three aromatic protons on the pyridine ring. For the related 2-(Chloromethyl)pyridine hydrochloride, the chloromethyl protons appear at 5.25 ppm.<sup>[4]</sup>
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chloromethyl carbon would be expected in the 40-50 ppm range, while the methyl carbon would be around 15-20 ppm. The five carbons of the pyridine ring would appear in the aromatic region (120-160 ppm).
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the free base (C<sub>7</sub>H<sub>8</sub>ClN) at  $m/z \approx 141.6$ , with a characteristic isotopic pattern due to the presence of a chlorine atom.

## Synthesis and Mechanistic Insights

The synthesis of **2-(Chloromethyl)-4-methylpyridine hydrochloride** is typically achieved through the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol. This precursor can be synthesized from 2,4-lutidine (2,4-dimethylpyridine). The following represents a robust and commonly employed synthetic strategy.

## Representative Synthetic Workflow

The overall transformation involves the selective oxidation of one methyl group of 2,4-lutidine, followed by chlorination. A more direct and high-yield method starts from the commercially available (4-methyl-pyridin-2-yl)-methanol.



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Caption: Synthetic workflow for **2-(Chloromethyl)-4-methylpyridine hydrochloride**.

## Detailed Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of the free base, 2-(Chloromethyl)-4-methylpyridine.<sup>[5]</sup>

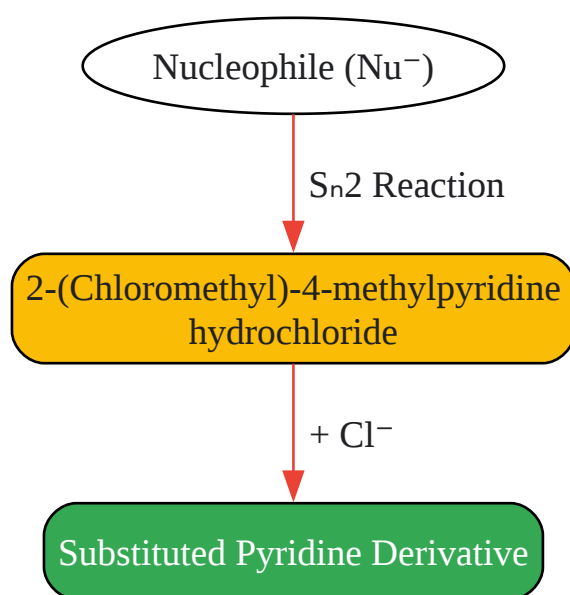
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-methyl-pyridin-2-yl)-methanol (1 equivalent) in dichloromethane (DCM).
- **Addition of Chlorinating Agent:** Slowly add thionyl chloride (SOCl<sub>2</sub>) (1.5 to 2 equivalents) to the suspension at 0 °C. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is **2-(Chloromethyl)-4-methylpyridine hydrochloride**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product in high purity.

## Mechanistic Rationale

The chlorination of an alcohol with thionyl chloride is a classic and efficient method. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion ( $S_Ni$  mechanism), often with the involvement of the pyridine nitrogen, to yield the desired product and gaseous byproducts ( $SO_2$  and  $HCl$ ). The formation of the hydrochloride salt occurs in situ due to the generation of  $HCl$  during the reaction. This self-validating system ensures that the final product is the stable salt form.

## Key Applications in Research and Drug Development

The primary utility of **2-(Chloromethyl)-4-methylpyridine hydrochloride** lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles.



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Caption: General reactivity of **2-(Chloromethyl)-4-methylpyridine hydrochloride**.

## Role as a Pharmaceutical Intermediate

Chloromethylpyridine derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).<sup>[6]</sup> For instance, the structurally related 2-(chloromethyl)-3,5-

dimethyl-4-methoxypyridine hydrochloride is a key building block for the proton pump inhibitor omeprazole.[2] The **2-(chloromethyl)-4-methylpyridine hydrochloride** can be similarly used to synthesize novel drug candidates by reacting it with various nucleophiles, such as:

- Thiols (R-SH): To form thioethers, a common linkage in many pharmaceuticals.
- Amines (R-NH<sub>2</sub>): To generate secondary amines, introducing a basic nitrogen center.
- Alcohols (R-OH) and Phenols (Ar-OH): To create ether linkages.
- Carboxylates (R-COO<sup>-</sup>): To form ester derivatives.

This versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The 4-methyl group can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

## Use in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound also serves as an intermediate in the synthesis of modern agrochemicals, such as herbicides and insecticides.[7] The pyridine core is a common feature in many potent crop protection agents.

## Safety and Handling

As a reactive chemical intermediate, proper handling of **2-(Chloromethyl)-4-methylpyridine hydrochloride** is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for closely related compounds.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[5]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[3]

- First Aid Measures:
  - In case of skin contact: Immediately wash with plenty of soap and water.
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - If inhaled: Move the person to fresh air.
  - If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.[5]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can typically be disposed of by a licensed chemical destruction plant.[5]

## Conclusion

**2-(Chloromethyl)-4-methylpyridine hydrochloride**, with a molecular weight of 178.06 g/mol, is a highly valuable and versatile reagent in organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a key building block for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The strategic use of this and related pyridine intermediates will undoubtedly continue to contribute to the discovery and development of novel therapeutic agents and other important chemical entities.

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